molecular formula C28H33N3O5 B2467537 ethyl 1-({4-hydroxy-6-methyl-2-oxo-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-3-yl}(3-methoxyphenyl)methyl)piperidine-4-carboxylate CAS No. 939243-63-7

ethyl 1-({4-hydroxy-6-methyl-2-oxo-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-3-yl}(3-methoxyphenyl)methyl)piperidine-4-carboxylate

Cat. No.: B2467537
CAS No.: 939243-63-7
M. Wt: 491.588
InChI Key: AQILKWOMKAZIKM-UHFFFAOYSA-N
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Description

The compound ethyl 1-({4-hydroxy-6-methyl-2-oxo-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-3-yl}(3-methoxyphenyl)methyl)piperidine-4-carboxylate is a structurally complex molecule featuring:

  • A piperidine-4-carboxylate core with an ethyl ester group.
  • A 1,2-dihydropyridin-2-one moiety substituted with a hydroxyl (-OH) at position 4, a methyl (-CH₃) at position 6, and a pyridin-2-ylmethyl group at position 1.
  • A 3-methoxyphenyl unit linked via a methylene bridge to the dihydropyridinone ring.

While direct pharmacological data for this compound are absent in the provided evidence, its structural motifs align with intermediates used in alkaloid synthesis and bioactive heterocycles .

Properties

IUPAC Name

ethyl 1-[[4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)pyridin-3-yl]-(3-methoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O5/c1-4-36-28(34)20-11-14-30(15-12-20)26(21-8-7-10-23(17-21)35-3)25-24(32)16-19(2)31(27(25)33)18-22-9-5-6-13-29-22/h5-10,13,16-17,20,26,32H,4,11-12,14-15,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQILKWOMKAZIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CC(=CC=C2)OC)C3=C(C=C(N(C3=O)CC4=CC=CC=N4)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-({4-hydroxy-6-methyl-2-oxo-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-3-yl}(3-methoxyphenyl)methyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the key intermediate, 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, which is then further functionalized to introduce the pyridin-2-ylmethyl and 3-methoxyphenyl groups. The final step involves the esterification of the carboxylate group with ethyl piperidine-4-carboxylate under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-({4-hydroxy-6-methyl-2-oxo-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-3-yl}(3-methoxyphenyl)methyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols .

Scientific Research Applications

Ethyl 1-({4-hydroxy-6-methyl-2-oxo-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-3-yl}(3-methoxyphenyl)methyl)piperidine-4-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes[][3].

Mechanism of Action

The mechanism of action of ethyl 1-({4-hydroxy-6-methyl-2-oxo-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-3-yl}(3-methoxyphenyl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Structural Features :

  • A fused bicyclic system (decahydro-1,6-naphthyridine) with a 2-oxo group and an ethyl carboxylate.
  • Two isomers differing in stereochemistry at the ring junctions .

Key Differences :

Property Target Compound Isomer 1-1/1-2
Molecular Weight (g/mol) ~525 (estimated) 227.1390
Functional Groups 1,2-dihydropyridinone, pyridyl Bicyclic ketone
Bioactivity Inferred antioxidant/antimicrobial Not reported

Methyl 6-Oxo-4-phenyl-2-[(Z)-2-(pyridin-2-yl)ethenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate

Structural Features :

  • A 1,4,5,6-tetrahydropyridine ring with a 6-oxo group, a phenyl substituent, and a (Z)-configured pyridin-2-yl ethenyl group .

Relevance :

  • Serves as a precursor for alkaloid synthesis, highlighting the role of dihydropyridones in constructing bioactive heterocycles .

Key Differences :

  • The ethenyl linkage contrasts with the methylene bridge in the target compound, altering conformational flexibility and electronic properties.

Pyridin-2(1H)-one Derivatives (e.g., 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile)

Structural Features :

  • A 2-oxo-1,2-dihydropyridine core with bromophenyl and hydroxy-methoxyphenyl substituents .

Bioactivity :

  • Exhibits 79.05% antioxidant activity (DPPH assay), comparable to ascorbic acid (82.71%) .

Key Differences :

  • The cyano (-CN) group at position 3 enhances electrophilicity, unlike the ethyl carboxylate in the target compound, which may improve solubility .

Ethyl 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Structural Features :

  • A pyrazolo-pyridine hybrid with tetrahydro and 2-oxopiperidinyl groups .

Key Differences :

    Biological Activity

    Chemical Structure and Properties

    The compound features several notable structural elements:

    • Piperidine ring : A six-membered ring containing one nitrogen atom.
    • Dihydropyridine moiety : Contributes to the compound's biological activity and is known for its role in various pharmacological effects.
    • Hydroxy and methoxy substituents : These functional groups can influence the compound's solubility and reactivity.

    Molecular Formula

    The molecular formula for this compound is C21H26N2O4C_{21}H_{26}N_{2}O_{4}.

    Research indicates that compounds similar to ethyl 1-({4-hydroxy-6-methyl-2-oxo-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-3-yl}(3-methoxyphenyl)methyl)piperidine-4-carboxylate exhibit a range of biological activities, including:

    • Antitumor Activity : Some derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
    • Antimicrobial Properties : The compound may possess antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
    • Cardiovascular Effects : Similar dihydropyridine derivatives are known for their ability to modulate calcium channels, potentially impacting cardiovascular health.

    Case Study 1: Antitumor Efficacy

    A study investigated the antitumor properties of a related dihydropyridine derivative. The results showed significant cytotoxicity against human breast cancer cells (MCF7), with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

    Case Study 2: Antimicrobial Activity

    Another study evaluated the antimicrobial activity of a related compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both bacterial strains, suggesting potent antimicrobial properties .

    Structure–Activity Relationship (SAR)

    The structure–activity relationship studies have highlighted that modifications on the piperidine ring and the dihydropyridine core significantly affect biological activity. For instance:

    • Substituents at specific positions on the aromatic rings enhance potency against cancer cells.
    • The presence of electron-donating groups like methoxy increases solubility and bioavailability.

    Pharmacokinetics

    Preliminary pharmacokinetic studies indicate that similar compounds demonstrate favorable absorption characteristics with moderate metabolic stability. This is crucial for their potential therapeutic applications.

    Summary of Biological Activities

    Activity TypeRelated CompoundIC50/MIC ValuesReference
    AntitumorDihydropyridine Derivative15 µM (MCF7)
    AntimicrobialRelated Compound32 µg/mL (S. aureus)
    CardiovascularSimilar DerivativeNot specifiedGeneral Knowledge

    Q & A

    Q. What are the key steps for synthesizing ethyl 1-({4-hydroxy-6-methyl-2-oxo-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-3-yl}(3-methoxyphenyl)methyl)piperidine-4-carboxylate?

    • Methodological Answer : Synthesis typically involves multi-step reactions, including:
    • Coupling reactions : Formation of the central pyridinone core via condensation of substituted pyridine and piperidine derivatives. For example, highlights the use of dichloromethane and sodium hydroxide for analogous coupling reactions .
    • Functional group protection : Hydroxy and methoxy groups may require protection (e.g., using tert-butyldimethylsilyl (TBS) groups) to prevent side reactions during synthesis, as seen in for similar structures .
    • Final esterification : Ethyl ester formation at the piperidine carboxylate position, often achieved via acid-catalyzed esterification .

    Q. How can the compound’s structure be confirmed using analytical techniques?

    • Methodological Answer : Use a combination of:
    • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., distinguishing between diastereotopic protons in the piperidine ring) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., molecular ion peaks matching C₂₇H₃₀N₃O₆) .
    • Infrared (IR) Spectroscopy : Identify carbonyl stretches (e.g., 2-oxo and ester C=O groups at ~1700 cm⁻¹) .

    Q. What solvent systems are optimal for purification?

    • Methodological Answer :
    • Flash Chromatography : Use gradient elution with hexane/ethyl acetate (for non-polar intermediates) or dichloromethane/methanol (for polar final products) .
    • Recrystallization : Ethanol/water mixtures are effective for crystallizing pyridinone derivatives, as demonstrated in for structurally related compounds .

    Advanced Research Questions

    Q. How can contradictory spectroscopic data (e.g., ambiguous NMR peaks) be resolved?

    • Methodological Answer :
    • 2D NMR Techniques : Employ COSY, HSQC, and HMBC to assign overlapping proton and carbon signals, particularly in the piperidine and pyridinone regions .
    • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities .
    • X-ray Crystallography : If single crystals are obtainable, crystallographic data provide definitive structural confirmation .

    Q. What strategies optimize the synthetic route for scalability (>10 g)?

    • Methodological Answer :
    • Design of Experiments (DoE) : Use statistical models to optimize reaction parameters (temperature, catalyst loading) for yield and purity. highlights flow-chemistry approaches for scalable synthesis of complex heterocycles .
    • Continuous-Flow Systems : Mitigate exothermic risks in large-scale reactions by adopting flow reactors, as shown in for diazomethane derivatives .
    • In-line Monitoring : Implement HPLC or FTIR to track reaction progress and intermediates in real time .

    Q. How can biological activity be systematically evaluated?

    • Methodological Answer :
    • In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Molecular Docking : Predict binding affinity to target proteins (e.g., bacterial DNA gyrase) using software like AutoDock Vina, leveraging structural data from for pyrimidine-based inhibitors .
    • Cytotoxicity Testing : Assess selectivity via MTT assays on human cell lines (e.g., HEK293) to rule off-target effects .

    Q. What are the stability profiles under varying storage conditions?

    • Methodological Answer :
    • For Solid-State Stability : Store at -20°C under argon to prevent oxidation of the pyridinone ring. recommends desiccants for moisture-sensitive compounds .
    • In Solution : Use deuterated DMSO for NMR studies, as aqueous solutions may hydrolyze the ester group over time .
    • Degradation Studies : Monitor decomposition products via LC-MS under accelerated conditions (40°C/75% RH) to identify degradation pathways .

    Data Contradiction Analysis

    Q. How to address discrepancies in reported purity (e.g., 95% vs. 99%)?

    • Methodological Answer :
    • Source of Variation : Differences in purification techniques (e.g., flash chromatography vs. preparative HPLC) impact purity. achieved 99% purity using recrystallization , while reports 95% via standard column chromatography .
    • Quality Control : Implement orthogonal methods (HPLC, NMR) to verify purity. For instance, quantify residual solvents via GC-MS .

    Key Data from Evidence

    • Molecular Weight : Estimated ~500 g/mol (based on analogous compounds in ) .
    • Synthetic Yield : 40–60% for multi-step routes (similar to and ) .
    • Thermal Stability : Decomposition observed >200°C (TGA data from ) .

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